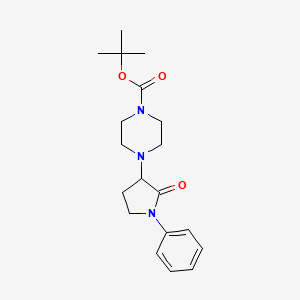
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound has a molecular formula of C49H102BrN and a molecular weight of approximately 740.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dihexadecylamine with methyl bromide. The reaction is carried out in an inert atmosphere, often at room temperature. The process can be summarized as follows:
Starting Materials: N,N-dihexadecylamine and methyl bromide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature.
Procedure: N,N-dihexadecylamine is dissolved in a suitable solvent, such as chloroform or dichloromethane. Methyl bromide is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired reaction.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Substitution Reactions: The major products are the corresponding salts, such as N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride or sulfate.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Hydrolysis: The products include the breakdown products of the quaternary ammonium structure, such as amines and alcohols.
Scientific Research Applications
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can interact with cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it useful in applications such as drug delivery and antimicrobial treatments. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and permeability .
Comparison with Similar Compounds
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide can be compared with other quaternary ammonium compounds, such as:
N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium sulfate: Similar structure but with a sulfate ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium acetate: Similar structure but with an acetate ion instead of bromide.
Uniqueness
The uniqueness of this compound lies in its specific ion pairing with bromide, which can influence its solubility, reactivity, and interaction with biological membranes compared to other similar compounds .
Properties
CAS No. |
88932-02-9 |
|---|---|
Molecular Formula |
C49H102BrN |
Molecular Weight |
785.2 g/mol |
IUPAC Name |
trihexadecyl(methyl)azanium;bromide |
InChI |
InChI=1S/C49H102N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RMNSHGUDBXDIBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


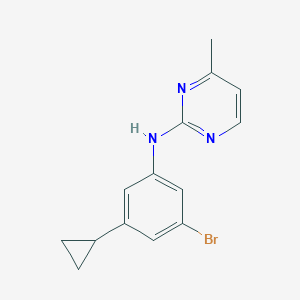
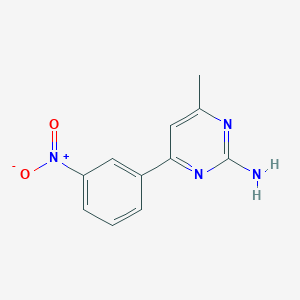
![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

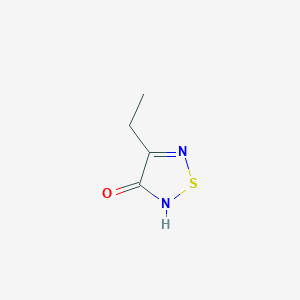
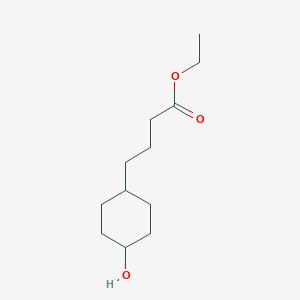
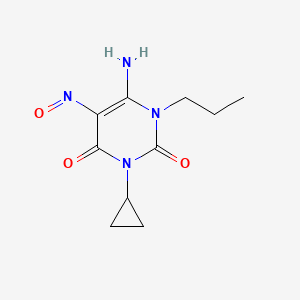
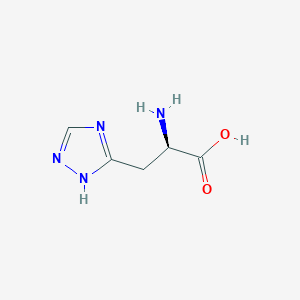
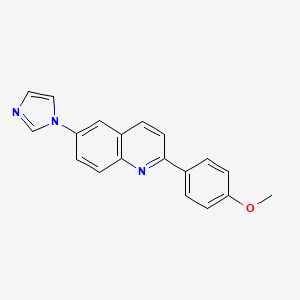
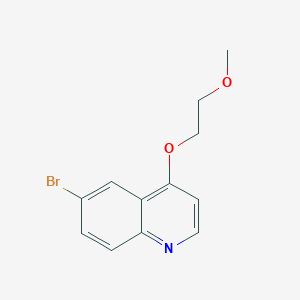
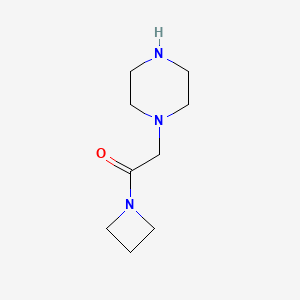
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)

